2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(2-thiophen-2-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO3S/c1-23-15-4-5-18(20)17(11-15)19(22)21(12-14-7-9-24-13-14)8-6-16-3-2-10-25-16/h2-5,7,9-11,13H,6,8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMHZRGWIBEQRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzamide core with various substituents, including bromine, methoxy, furan, and thiophene groups. Understanding its biological activity is crucial for exploring its therapeutic potential in various fields, including oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 412.3 g/mol. The structure includes:
- Bromine : A halogen that can enhance biological activity.
- Methoxy group : Known for influencing the lipophilicity and biological interactions.
- Furan and Thiophene rings : These heterocyclic compounds are often associated with diverse pharmacological properties.
The biological activity of 2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide is believed to be mediated through several mechanisms:
- Non-covalent Interactions : The compound may interact with biological targets through hydrogen bonding and π-π stacking, which are common in thiophene derivatives.
- Modulation of Signaling Pathways : The presence of furan and thiophene rings allows for potential modulation of various cellular pathways, including apoptosis and cell cycle regulation.
Biological Activity
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Properties : Many thiophene derivatives have shown efficacy against various cancer cell lines. For instance, studies on related compounds report IC50 values indicating significant cytotoxicity against human breast cancer (MCF-7) and melanoma (MEL-8) cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | Induces apoptosis |
| Compound B | MEL-8 | 2.41 | Cell cycle arrest |
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against bacterial and fungal strains, suggesting that the compound may also possess antimicrobial properties.
Case Studies
- Anticancer Activity : In a study evaluating the effects of thiophene derivatives on cancer cells, it was found that these compounds could induce apoptosis in MCF-7 cells through the upregulation of p53 and caspase pathways. This suggests a potential pathway for therapeutic intervention in breast cancer treatment.
- Antimicrobial Activity : A related investigation into furan-containing compounds revealed significant antibacterial effects against Gram-positive bacteria, indicating that the presence of both furan and thiophene moieties may enhance antimicrobial efficacy.
Future Directions
Further research is warranted to elucidate the specific biochemical pathways affected by 2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide. Potential areas for exploration include:
- In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure influence biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogous benzamide derivatives from the literature:
Key Observations
Substituent Diversity: The target compound uniquely combines bromo, methoxy, furan, and thiophene groups. Compounds such as 3i () feature a benzo[b]thiophene core but prioritize trimethoxybenzoyl substituents over heterocyclic N-alkyl groups, which may alter solubility and bioavailability .
Synthetic Efficiency: Brominated benzamides are typically synthesized via acylation or amidation (e.g., 3i achieved 82% yield using acetic acid/CHCl₃ solvent systems) .
Electronic and Steric Effects: The thiophen-2-yl group (as seen in ’s rotigotine derivatives) contributes electron-rich aromaticity, while the furan-3-ylmethyl group may enhance polarity. This dual heterocyclic presence could improve target binding compared to mono-heterocyclic analogs like the benzothiophene-furan hybrid in . The methoxy group at the 5-position (shared with ’s compound) likely increases lipophilicity (LogP ~2.16), though the furan and thiophene substituents may counterbalance this by introducing polarizable sulfur and oxygen atoms .
Biological Implications :
- While biological data for the target compound is absent, structurally related brominated benzamides (e.g., 3i ) have shown activity in kinase inhibition assays due to their ability to occupy hydrophobic pockets and engage halogen bonding . The target’s thiophene and furan groups may further modulate selectivity for enzymes like cytochrome P450 or serotonin receptors.
Q & A
Q. What are the recommended synthetic routes for 2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of brominated benzamide derivatives typically involves multi-step reactions, including bromination, acylation, and nucleophilic substitution. For example, analogous compounds (e.g., 2-bromo-N-[2-(3,4,5-trimethoxybenzoyl)-1-benzo[b]thien-5-yl]acetamide) are synthesized via bromoacetylation using ethyl acetate/petroleum ether mixtures for purification, achieving yields >80% . Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reactivity in acylation steps .
- Catalyst use : Lewis acids like BF₃·Et₂O improve electrophilic substitution in bromination .
- Temperature control : Heating at 80°C for 4–6 hours ensures complete intermediate conversion .
A proposed route for the target compound could involve sequential alkylation of the furan and thiophene moieties followed by benzamide coupling.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical. For example:
- ¹H NMR : Look for distinct signals from the methoxy group (δ 3.8–4.0 ppm), furan protons (δ 6.3–7.4 ppm), and thiophene protons (δ 7.0–7.5 ppm) .
- ¹³C NMR : The carbonyl carbon (C=O) typically appears at δ 165–170 ppm, while brominated aromatic carbons resonate at δ 115–125 ppm .
- MS : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Br or methoxy groups) .
Advanced Questions
Q. How can researchers resolve discrepancies in reported synthetic yields for structurally similar brominated benzamides?
- Methodological Answer : Yield variations often arise from differences in purification methods or reaction conditions. For instance:
- Purification : Column chromatography with ethyl acetate/petroleum ether (1:3) improves isolation of polar intermediates compared to recrystallization .
- Stoichiometry : Excess brominating agents (e.g., NBS) may reduce side products but require careful quenching to avoid over-bromination .
- Replication : Cross-validate protocols using kinetic studies (e.g., monitoring reaction progress via TLC) and control experiments to identify critical variables .
Q. What computational and experimental approaches are suitable for studying the compound's potential biological activity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to targets such as microbial enzymes (e.g., leucyl-tRNA synthetase) .
- In vitro Assays : Evaluate antibacterial or biofilm inhibition using microdilution methods (MIC/MBC) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Protein Interaction Analysis : Surface Plasmon Resonance (SPR) or ITC can quantify binding kinetics with chaperone proteins (e.g., GroEL/ES) .
Q. What strategies are recommended for crystallographic analysis of this compound, particularly if twinning or low-resolution data occurs?
- Methodological Answer :
- Data Collection : Use synchrotron radiation for high-resolution datasets. For twinned crystals, employ the TwinRotMat algorithm in SHELXL to refine structures .
- Refinement : Apply restraints for disordered moieties (e.g., flexible thiophene/furan chains) and validate with R-factor convergence (<5% discrepancy) .
- Validation Tools : Utilize PLATON or CCDC Mercury to check for steric clashes and hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
